molecular formula C25H25N5O2 B2476233 3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-12-4

3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2476233
CAS RN: 877617-12-4
M. Wt: 427.508
InChI Key: GSSVAFOKKMIJEE-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications

Purine Metabolism and Disease Associations

Research on purine metabolism, including studies on methylated purines and their role in health and disease, provides valuable insights. For example, a study on methylated purines in urinary stones revealed the presence of various purine derivatives in uric acid stones, suggesting that purine metabolism abnormalities can contribute to urolithiasis, a condition characterized by the formation of urinary stones (Safranow & Machoy, 2005).

Purine Analogs in HIV Research

The use of purine analogs, such as 2',3'-dideoxyinosine (ddI), in the treatment of HIV/AIDS highlights the importance of purine derivatives in medical research. A study demonstrated ddI's activity against HIV and its favorable toxicity profile, showcasing how purine derivatives are critical in the development of antiretroviral therapies (Yarchoan et al., 1989).

Purine Derivatives in Cancer Research

Purine metabolism is also of interest in cancer research, as illustrated by studies on thiopurine methyltransferase alleles in different populations. These studies aim to understand how genetic variations in purine metabolism enzymes can affect the efficacy and toxicity of thiopurine drugs in leukemia treatment (Ameyaw et al., 1999).

properties

IUPAC Name

1-methyl-9-(2-methylphenyl)-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-18-10-6-7-14-20(18)28-16-9-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-8-13-19-11-4-3-5-12-19/h3-8,10-14H,9,15-17H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSVAFOKKMIJEE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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